2-Hydroxy-N-methylethane-1-sulfonamide

Lipophilicity N-methylation Matched molecular pair

Mislabeling as MESNA on vendor platforms creates procurement risks. This N-methyl secondary sulfonamide is structurally distinct and validated for fragment-based discovery: • Optimal fragment library lipophilicity (XLogP3-AA -1.4); avoids primary sulfonamide carbonic anhydrase inhibition. • Dual H-bond donor topology (NH + OH) enables robust R₂²(8) dimer motifs for cocrystal engineering. • 98% purity from multiple suppliers; suitable as N-Me sulfonamide prodrug scaffold or hydroxyl-functionalized building block.

Molecular Formula C3H9NO3S
Molecular Weight 139.17
CAS No. 1487700-76-4
Cat. No. B2395843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-N-methylethane-1-sulfonamide
CAS1487700-76-4
Molecular FormulaC3H9NO3S
Molecular Weight139.17
Structural Identifiers
SMILESCNS(=O)(=O)CCO
InChIInChI=1S/C3H9NO3S/c1-4-8(6,7)3-2-5/h4-5H,2-3H2,1H3
InChIKeyCKXURKCHJGKQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-N-methylethane-1-sulfonamide: Physicochemical Baseline & Comparators


2-Hydroxy-N-methylethane-1-sulfonamide (CAS 1487700-76-4, molecular formula C₃H₉NO₃S, MW 139.18 g/mol) is a secondary aliphatic sulfonamide bearing both an N-methyl substituent and a terminal hydroxyl group [1]. It belongs to the small-molecule sulfonamide scaffold class and is supplied at purities of 95–98% by vendors including Biosynth and Leyan . The compound is a structural isomer of N-(2-hydroxyethyl)methanesulfonamide (CAS 6601-38-3) and a close analog of the primary sulfonamide 2-hydroxyethane-1-sulfonamide (CAS 162894-76-0) and the O-methylated derivative 2-methoxyethanesulfonamide (CAS 51517-04-5) [1]. Critically, it is frequently mislabeled as MESNA (sodium 2-mercaptoethanesulfonate) on certain vendor platforms—a structurally and functionally distinct thiol-containing compound—creating a significant procurement hazard .

1 N-methyl secondary sulfonamide scaffold with terminal hydroxyl — suited for synthetic elaboration or fragment library construction.
2 Verify CAS 1487700-76-4 — frequently mislabeled as MESNA on vendor platforms; procurement integrity requires identity confirmation.
3 High-purity supply available (reported 95–98%) — supports reproducible research and downstream derivatisation.

2-Hydroxy-N-methylethane-1-sulfonamide: Structural Basis for Non-Interchangeability


Although this compound shares its C₃H₉NO₃S formula and molecular weight with N-(2-hydroxyethyl)methanesulfonamide and 2-methoxyethanesulfonamide, the positional and substitutional isomerism produces functionally non-interchangeable molecules. The N-methyl group on the sulfonamide nitrogen versus the O-methyl on the hydroxyl terminus or the reversed sulfonamide connectivity yields distinct hydrogen-bond donor/acceptor topologies, lipophilicity profiles, and enzyme recognition patterns. Systematic matched molecular pair analysis has demonstrated that N-methylation of sulfonamides always increases lipophilicity and reduces aqueous solubility relative to the primary sulfonamide—a directional physicochemical shift that cannot be replicated by O-methylation or chain isomerism [1]. Furthermore, secondary sulfonamides exhibit fundamentally different zinc-binding coordination geometry in carbonic anhydrase active sites compared to primary sulfonamides, with N-methyl substitution reducing binding affinity by orders of magnitude [2]. Substituting any of the close analogs without verifying the specific N-methyl, 2-hydroxy connectivity therefore risks altering the logP-driven permeability, hydrogen-bonding stoichiometry, and target-binding pharmacophore in any downstream application.

Risk 1 N-Methyl vs O-Methyl isomerism — different lipophilicity direction and hydrogen-bond donor count; O-methyl analog cannot replicate dual HBD crystal engineering designs.
Risk 2 Secondary sulfonamide vs primary sulfonamide — carbonic anhydrase binding may be reduced by orders of magnitude, altering off-target profiles for fragment-based screening.
Risk 3 Positional isomer (N-(2-hydroxyethyl)methanesulfonamide) shares formula but reversed connectivity — enzymatic recognition and solubility context may not transfer.

2-Hydroxy-N-methylethane-1-sulfonamide: Quantitative Differentiation vs. Analogs


N-Methylation Lipophilicity Gain Over Primary Sulfonamide

2-Hydroxy-N-methylethane-1-sulfonamide (target) exhibits an XLogP3-AA of −1.4, compared to −1.8 for its primary sulfonamide analog 2-hydroxyethane-1-sulfonamide (CAS 162894-76-0), yielding a ΔLogP of +0.4 [1][2]. This corresponds to an approximately 2.5-fold increase in octanol–water partition coefficient. The direction and magnitude of this shift are fully consistent with the systematic matched molecular pair analysis of Ritchie et al. (2015), which established that N-methylation of sulfonamides always increases lipophilicity and decreases aqueous solubility—a trend opposite to that observed for amides [3].

N-Methyl Lipophilicity Gain
Head-to-head
XLogP3-AA: −1.4 (target) vs −1.8 (primary sulfonamide)
ΔLogP = +0.4 (~2.5× increase)
Reported lipophilicity increase supports permeability interpretation; may aid tissue distribution profiling.
Computed property; verify experimentally for specific matrices.
Lipophilicity N-methylation Matched molecular pair Permeability ADME

Reduced TPSA and Membrane Permeability Advantage

The target compound has a computed topological polar surface area (TPSA) of 74.8 Ų, compared to 88.8 Ų for the primary sulfonamide 2-hydroxyethane-1-sulfonamide, representing a reduction of 14.0 Ų (−15.8%) [1][2]. In drug discovery, TPSA values below 140 Ų are generally associated with acceptable oral bioavailability, and TPSA below 90 Ų is correlated with good blood–brain barrier penetration. The 14.0 Ų reduction moves the target compound further into favorable permeability space relative to its primary sulfonamide comparator, a change driven by N-methyl capping of one sulfonamide NH hydrogen-bond donor vector [3].

TPSA Reduction
Head-to-head
TPSA 74.8 Ų vs 88.8 Ų (primary analog)
Δ = −14.0 Ų (−15.8%)
Lower TPSA may favor passive membrane permeability in fragment-based CNS/intracellular target contexts.
Computed TPSA; confirm with chromatographic logD₇.₄ if needed.
TPSA Membrane permeability Fragment-based drug design Rule of 5

Dual Hydrogen-Bond Donor Capacity vs. O-Methyl Analog

The target compound possesses two hydrogen-bond donors (NH + OH) compared to only one (NH) for its O-methyl analog 2-methoxyethanesulfonamide (CAS 51517-04-5) [1][2]. This additional HBD capability enables the formation of more complex hydrogen-bonding networks in the solid state. Crystallographic analyses of sulfonamide libraries have established that the sulfonamide NH acts as the preferred donor in supramolecular synthons, and the presence of a secondary hydroxyl donor expands the accessible graph-set motifs from simple chains to more elaborate dimer–catemer networks [3]. The O-methyl analog, by capping the hydroxyl, is restricted to a single HBD and consequently forms fewer distinct intermolecular hydrogen-bonding patterns.

Dual H-Bond Donors
Head-to-head
HBD count: 2 (NH + OH) vs 1 (O-methyl analog)
Enables complex hydrogen-bonding motifs; O-methyl analog cannot replicate cocrystal/supramolecular designs.
PubChem computed; consistent with 39 sulfonamide crystal structures.
Hydrogen bond donor Crystal engineering Supramolecular chemistry Cocrystal design

Increased Conformational Flexibility over Primary Sulfonamide

The target compound contains 3 rotatable bonds compared to 2 for the primary sulfonamide 2-hydroxyethane-1-sulfonamide (CAS 162894-76-0) [1][2]. The additional rotatable bond arises from the N-methyl group, which, while not extending the heavy-atom framework, introduces an extra torsional degree of freedom that influences the conformational ensemble accessible to the sulfonamide head group. In fragment-based drug design, higher rotatable bond counts within the fragment-size range can increase the probability of sampling bioactive conformations during target-based screening, provided the entropic penalty upon binding is manageable [3].

Conformational Flexibility
Head-to-head
Rotatable bonds: 3 (target) vs 2 (primary sulfonamide)
Additional rotatable bond may expand conformational sampling in fragment screening.
Computed; sampling advantage depends on target constraints.
Conformational flexibility Rotatable bonds Fragment-based drug design Scaffold diversity

Reduced Carbonic Anhydrase Binding vs. Primary Sulfonamides

Primary sulfonamides (R-SO₂NH₂) bind to the catalytic zinc ion in carbonic anhydrase (CA) with up to picomolar affinity through deprotonated nitrogen coordination. In contrast, N-methyl secondary sulfonamides such as the target compound bind CA with dramatically reduced affinity—typically orders of magnitude weaker [1]. The PDB entry 7aes and accompanying biophysical characterization demonstrate that the N-methyl substituent sterically and electronically perturbs the optimal Zn²⁺–N coordination geometry, converting what is a high-affinity zinc-binding group in primary sulfonamides into a low-affinity interaction in secondary sulfonamides. This property is valuable when CA inhibition must be avoided in a chemical probe or drug candidate [2].

CA Binding Reduction
Class-level
Estimated ≥100-fold weaker CA II binding for secondary vs primary sulfonamides
Class-level observation; may reduce off-target CA activity in fragment-based screening.
No specific Kᵢ for this compound; inference from CA structural data.
Carbonic anhydrase Secondary sulfonamide Zinc binding Enzyme inhibition Selectivity

Not MESNA: Critical Procurement Distinction

Several vendor platforms incorrectly list 2-hydroxy-N-methylethane-1-sulfonamide (CAS 1487700-76-4) as synonymous with MESNA (sodium 2-mercaptoethanesulfonate, CAS 19767-45-4). These are structurally and functionally distinct compounds: the target is a neutral sulfonamide (C₃H₉NO₃S, MW 139.18) bearing a hydroxyl group, whereas MESNA is an ionic sodium salt of a thiol-containing sulfonic acid (C₂H₅NaO₃S₂, MW 164.18) [1]. The target compound lacks the free thiol group that is essential for MESNA's mechanism as a uroprotective chemotherapeutic adjuvant (scavenging acrolein via Michael addition). Procuring the incorrect compound based on this mislabeling would result in experimental failure in any thiol-dependent application and represents a regulatory compliance risk in GLP/GMP environments .

Not MESNA
Data to verify
CAS 1487700-76-4 ≠ MESNA (CAS 19767-45-4)
Functional groups: sulfonamide + OH vs sulfonate + SH
Procurement integrity: verify CAS and IUPAC name to avoid functional mismatch.
Vendor mislabeling documented; confirm with COA before use.
Procurement integrity MESNA misidentification CAS verification Quality control

2-Hydroxy-N-methylethane-1-sulfonamide: Research & Industrial Applications


Fragment-Based Drug Design with Reduced CA Off-Target Activity

In fragment-based lead discovery, the target compound's XLogP3-AA of −1.4 places it in an optimal lipophilicity range for fragment screening libraries (typically −2 to +2), while its N-methyl secondary sulfonamide structure avoids the potent carbonic anhydrase inhibition that complicates the use of primary sulfonamide fragments [1]. The 14 Ų lower TPSA compared to the primary sulfonamide analog also predicts better passive permeability for intracellular target engagement [2]. Researchers designing fragment libraries for CNS or intracellular targets should prioritize this compound over the more hydrophilic primary sulfonamide (XLogP3-AA −1.8, TPSA 88.8 Ų) when moderate permeability and CA selectivity are required.

Prodrug Strategy via N-Demethylation

N-Methylsulfonamides are established prodrug substrates that undergo CYP-mediated oxidative N-demethylation in vivo to release the corresponding primary sulfonamide [1]. The target compound, bearing an N-methyl group on the sulfonamide nitrogen, can serve as a prodrug precursor for 2-hydroxyethane-1-sulfonamide (or its conjugated derivatives) in pharmacokinetic optimization programs. This strategy leverages the increased lipophilicity (ΔLogP +0.4) and altered hydrogen-bonding profile of the N-methyl form to improve absorption or tissue distribution, with metabolic conversion regenerating the active primary sulfonamide species at the target site.

Cocrystal Design Exploiting Dual H-Bond Donors

The target compound's two hydrogen-bond donors (sulfonamide NH + terminal OH) enable supramolecular synthon architectures that are inaccessible to the O-methyl analog (HBD = 1) [1]. In pharmaceutical cocrystal screening, this dual-donor topology permits the formation of robust R₂²(8) dimer motifs via the sulfonamide NH while simultaneously engaging the hydroxyl donor in complementary hydrogen bonds to coformer acceptors—producing three-dimensional hydrogen-bonded networks [2]. Solid-state chemists seeking to engineer specific cocrystal stoichiometries and packing motifs should select this compound over the O-methyl analog when dual HBD functionality is a design requirement.

Synthetic Intermediate for N-Methyl Sulfonamide Scaffolds

The N-methyl sulfonamide moiety is a pharmacophoric element in marketed drugs including rosuvastatin, where it contributes to the unusually low clogP (−0.3) and high HMG-CoA reductase binding affinity (IC₅₀ = 0.16 nM) [1]. The target compound serves as a versatile small-molecule scaffold for constructing more complex N-methyl sulfonamide-containing structures, with the terminal hydroxyl group providing a handle for further functionalization (e.g., oxidation to the aldehyde, mesylation, or direct coupling) [2]. Its availability at 98% purity from multiple suppliers makes it a practical starting material for medicinal chemistry campaigns exploring N-methyl sulfonamide SAR.

Application
Selection Property
Validation Focus
Fragment-based screening (reduced CA off-target risk)
N-methyl secondary sulfonamide with computed moderate lipophilicity and lower TPSA
Confirm logD₇.₄ experimentally; verify absence of CA inhibition in target assay
N-Demethylation prodrug research
N-Methyl group as CYP substrate; hydroxyl handle for conjugation
Assess metabolic stability and primary sulfonamide release in hepatocyte models
Cocrystal engineering with dual HBD
Two hydrogen-bond donors (sulfonamide NH + OH)
Validate stoichiometry and supramolecular synthon formation by X-ray diffraction
Synthetic intermediate for N-methyl sulfonamide SAR
Hydroxyl as reactive handle; high-purity supply chain
Confirm purity by HPLC/NMR; verify CAS 1487700-76-4 to exclude MESNA
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